N-[(1S)-1-[3-(4-ethoxyphenyl)-4-oxopyrido[2,3-d]pyrimidin-2-yl]ethyl]-N-(pyridin-3-ylmethyl)-2-[4-(trifluoromethoxy)phenyl]acetamide
CAS No.:
Cat. No.: VC2891372
Molecular Formula: C32H28F3N5O4
Molecular Weight: 603.6 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C32H28F3N5O4 |
|---|---|
| Molecular Weight | 603.6 g/mol |
| IUPAC Name | N-[(1S)-1-[3-(4-ethoxyphenyl)-4-oxopyrido[2,3-d]pyrimidin-2-yl]ethyl]-N-(pyridin-3-ylmethyl)-2-[4-(trifluoromethoxy)phenyl]acetamide |
| Standard InChI | InChI=1S/C32H28F3N5O4/c1-3-43-25-14-10-24(11-15-25)40-30(38-29-27(31(40)42)7-5-17-37-29)21(2)39(20-23-6-4-16-36-19-23)28(41)18-22-8-12-26(13-9-22)44-32(33,34)35/h4-17,19,21H,3,18,20H2,1-2H3/t21-/m0/s1 |
| Standard InChI Key | WQTKNBPCJKRYPA-NRFANRHFSA-N |
| Isomeric SMILES | CCOC1=CC=C(C=C1)N2C(=O)C3=C(N=CC=C3)N=C2[C@H](C)N(CC4=CN=CC=C4)C(=O)CC5=CC=C(C=C5)OC(F)(F)F |
| SMILES | CCOC1=CC=C(C=C1)N2C(=O)C3=C(N=CC=C3)N=C2C(C)N(CC4=CN=CC=C4)C(=O)CC5=CC=C(C=C5)OC(F)(F)F |
| Canonical SMILES | CCOC1=CC=C(C=C1)N2C(=O)C3=C(N=CC=C3)N=C2C(C)N(CC4=CN=CC=C4)C(=O)CC5=CC=C(C=C5)OC(F)(F)F |
Introduction
Structural Characterization
Core Skeleton and Substituents
The molecule comprises a pyrido[2,3-d]pyrimidin-2-yl core, a bicyclic heterocycle fused with a pyrimidine ring. Key substituents include:
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4-Ethoxyphenyl group: Attached at position 3 of the pyrido[2,3-d]pyrimidin-4-one moiety.
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(1S)-Ethylamino-pyridin-3-ylmethyl group: A chiral ethylamine linker connecting the pyrido-pyrimidine core to a pyridin-3-ylmethyl moiety.
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2-[4-(Trifluoromethoxy)phenyl]acetamide: A terminal acetamide group linked to a para-trifluoromethoxy-substituted benzene ring.
These substituents collectively influence solubility, receptor binding affinity, and metabolic stability.
Stereochemical Considerations
The (1S)-configuration at the ethylamino position distinguishes this compound from its (1R)-enantiomer, AMG-487. Stereochemical differences may alter:
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Receptor binding kinetics: Subtle spatial arrangements affecting ligand-receptor complementarity.
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Metabolic pathways: Enzymatic recognition by cytochrome P450 isoforms or esterases.
| Feature | Value |
|---|---|
| Molecular Formula | C₃₂H₂₈F₃N₅O₄ |
| Molecular Weight | 603.6 g/mol |
| SMILES | CCOC1=CC=C(C=C1)N2C(=O)C3=C(N=CC=C3)N=C2C(C)N(CC4=CN=CC=C4)C(=O)CC5=CC=C(C=C5)OC(F)(F)F |
| InChIKey | WQTKNBPCJKRYPA-NRFANRHFSA-N |
| PubChem CID | 97992555 |
Synthetic Pathways
Core Construction
Synthesis typically begins with the preparation of the pyrido[2,3-d]pyrimidin-4-one scaffold. Key steps include:
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Cyclization reactions: Formation of the fused bicyclic system via condensation of pyridine derivatives with pyrimidine precursors.
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Oxidation: Introduction of the 4-oxo group to enhance electrophilicity for subsequent substitutions.
Functionalization Strategies
Post-core synthesis, the molecule undergoes sequential modifications:
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Nucleophilic substitution: Installation of the 4-ethoxyphenyl group at position 3.
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Chiral resolution: Introduction of the (1S)-ethylamino-pyridin-3-ylmethyl group, likely via stereoselective alkylation or enzymatic resolution.
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Amide coupling: Attachment of the 2-[4-(trifluoromethoxy)phenyl]acetamide moiety using coupling reagents (e.g., EDCl/HOBt).
Purification and Characterization
Final purification involves chromatographic techniques (e.g., HPLC) to isolate the desired enantiomer. Structural confirmation relies on:
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NMR spectroscopy: Assigning protons to aromatic and aliphatic regions.
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Mass spectrometry: Verifying the molecular ion at m/z 603.6.
Pharmacological Profile
Target Engagement
While direct data for this (1S)-enantiomer is limited, its structural analogy to AMG-487 (a CXCR3 antagonist) suggests potential activity against chemokine receptors. Key considerations include:
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CXCR3 antagonism: Inhibition of IP-10 (CXCL10) and ITAC (CXCL11) binding, critical for T-cell recruitment in autoimmune diseases .
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Selectivity: AMG-487 exhibits >1,000-fold selectivity for CXCR3 over other chemokine receptors, a property likely retained in this enantiomer .
| Parameter | AMG-487 (1R) | (1S)-Enantiomer |
|---|---|---|
| CXCR3 IC₅₀ (IP-10) | 8.0 nM | Not reported |
| CXCR3 IC₅₀ (ITAC) | 8.2 nM | Not reported |
| Oral Bioavailability | High | Theoretical |
Preclinical Efficacy
AMG-487 demonstrates therapeutic potential in:
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Autoimmune models: Reduced lung inflammation in bleomycin-induced fibrosis and improved survival in allogeneic stem cell transplantation .
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Cancer metastasis: Inhibition of breast cancer lung metastasis in murine models .
Research Gaps and Future Directions
Stereochemical Impact
The (1S)-enantiomer’s distinct pharmacological profile remains unexplored. Priorities include:
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Enantiomer-specific assays: Comparative binding studies against CXCR3 and off-target receptors.
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In vivo efficacy testing: Assessing anti-inflammatory or anti-metastatic effects in stereospecific models.
Synthetic Optimization
Opportunities exist to improve synthetic efficiency:
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Catalytic asymmetric synthesis: Reducing reliance on chiral resolution techniques.
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Green chemistry approaches: Minimizing solvent use in functionalization steps.
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